3-[2-(Dipropylamino)ethyl]piperidine
Description
3-[2-(Dipropylamino)ethyl]piperidine is a nitrogen-containing heterocyclic compound featuring a piperidine ring substituted with a dipropylaminoethyl group.
Properties
Molecular Formula |
C13H28N2 |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
N-(2-piperidin-3-ylethyl)-N-propylpropan-1-amine |
InChI |
InChI=1S/C13H28N2/c1-3-9-15(10-4-2)11-7-13-6-5-8-14-12-13/h13-14H,3-12H2,1-2H3 |
InChI Key |
PKRKKEJAJVVWQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCC1CCCNC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Derivatives with Varied Substituents
3-Aminopiperidine Derivatives
- Structure : Piperidine ring with a primary amine group at the 3-position.
- Key Differences: Lacks the dipropylaminoethyl substituent, resulting in lower lipophilicity and reduced steric bulk.
- Implications: The primary amine enhances water solubility but reduces membrane permeability compared to the tertiary amine in 3-[2-(dipropylamino)ethyl]piperidine .
3-[(2,2,2-Trifluoroethoxy)methyl]piperidine
- Structure : Piperidine with a trifluoroethoxymethyl group.
- Implications: Unlike the dipropylaminoethyl group, this substituent may reduce bioavailability due to higher polarity .
3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine Hydrochloride
- Structure : Piperidine linked to a brominated aromatic ether.
- Implications : Increased molecular weight (334.68 g/mol) and halogen presence may enhance receptor affinity but reduce solubility compared to the target compound .
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine Hydrochloride
- Structure: Piperidine with dichloro-dimethylphenoxyethyl substituent.
- Key Differences : Additional chlorine atoms and methyl groups increase steric hindrance and electronegativity.
- Implications : Higher topological polar surface area (21.3 Ų) suggests reduced blood-brain barrier penetration relative to the target compound .
Non-Piperidine Analogs with Dipropylaminoethyl Groups
4-[2-(Dipropylamino)ethyl]-1-(hydroxymethyl)indolin-2-one
- Structure: Indolinone core with dipropylaminoethyl and hydroxymethyl groups.
- Key Differences: The indolinone ring introduces conjugated π-systems, altering electronic properties.
- Implications: Potential for distinct biological activity (e.g., kinase inhibition) compared to piperidine-based compounds .
O-(N,N-Dipropylamino)ethyl Methylphosphonofluoridate
- Structure: Phosphonofluoridate ester linked to a dipropylaminoethyl group.
- Key Differences: The phosphonofluoridate group confers high reactivity, likely making it toxic or useful as a nerve agent analog.
- Implications : Sharply contrasts with the target compound in applications due to extreme reactivity .
Structural and Functional Comparison Table
| Compound Name | Core Structure | Key Substituent(s) | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| This compound | Piperidine | Dipropylaminoethyl | ~213.34 (estimated) | High lipophilicity, tertiary amine |
| 3-Aminopiperidine | Piperidine | Primary amine at C3 | ~100.18 | High solubility, low steric bulk |
| 3-[(2,2,2-Trifluoroethoxy)methyl]piperidine | Piperidine | Trifluoroethoxymethyl | 197.2 | High polarity, metabolic stability |
| 3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine HCl | Piperidine | Bromophenoxyethyl | 334.68 | Halogen-mediated binding, aromaticity |
| 4-[2-(Dipropylamino)ethyl]-1-(hydroxymethyl)indolin-2-one | Indolinone | Dipropylaminoethyl, hydroxymethyl | N/A | Conjugated π-system, kinase inhibition potential |
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